

Kemptide vs. CREBtide: A Comparative Guide to Protein Kinase A Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Kemptide (amide)	
Cat. No.:	B12395102	Get Quote

For Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate substrate is critical for the accurate in vitro characterization of Protein Kinase A (PKA) activity. Kemptide, a synthetic peptide, has long been a standard substrate for PKA assays. However, CREBtide, derived from the phosphorylation site of the cAMP Response Element Binding Protein (CREB), offers a more physiologically relevant alternative. This guide provides a detailed comparison of the kinetic properties and experimental considerations for both substrates, supported by experimental data.

Kinetic Performance: Kemptide vs. CREBtide

A comparative analysis of the kinetic parameters for PKA reveals significant differences between Kemptide and CREBtide. CREBtide exhibits a substantially lower Michaelis constant (Km) and a higher maximal velocity (Vmax) compared to Kemptide.

The apparent Km for CREBtide phosphorylation by the catalytic subunit of PKA (cAK) is 3.9 μ M, which is approximately 10-fold lower than that of Kemptide, which has a Km of 39 μ M[1]. A lower Km value indicates a higher affinity of the enzyme for the substrate. This suggests that PKA binds to CREBtide more readily than to Kemptide.

Furthermore, the Vmax for CREBtide is 12.4 μmol/(min·mg), while for Kemptide it is 9.8 μmol/(min·mg)[1]. The higher Vmax for CREBtide indicates that PKA can phosphorylate it at a faster rate once the substrate is bound. These kinetic advantages position CREBtide as a more efficient substrate for PKA in vitro.



Summary of PKA Kinetic Parameters

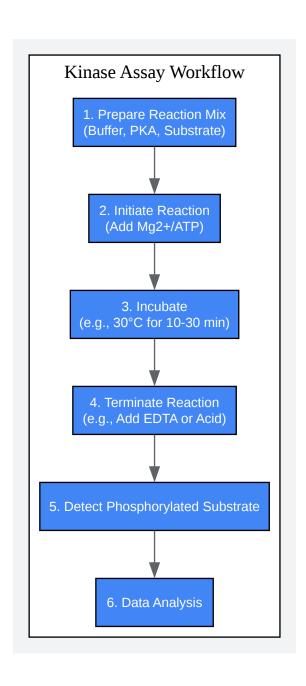
Substrate	Amino Acid Sequence	Km (μM)	Vmax (µmol/min·mg)
Kemptide	L-R-R-A-S-L-G[2][3]	39[1]	9.8[1]
CREBtide	K-R-R-E-I-L-S-R-R-P- S-Y-R[1]	3.9[1]	12.4[1]

Signaling Pathway Context

PKA is a central enzyme in various signal transduction pathways. Its activation is dependent on intracellular levels of cyclic AMP (cAMP). Upon activation, PKA phosphorylates a multitude of downstream protein substrates at serine or threonine residues, thereby regulating a wide array of cellular processes. CREB is a key nuclear transcription factor and a natural substrate for PKA. The phosphorylation of CREB by PKA is a critical event in gene expression. CREBtide is derived from this physiologically significant phosphorylation site in CREB.







Click to download full resolution via product page



Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. kirj.ee [kirj.ee]
- 3. Kemptide (PKA) Peptide Substrate [worldwide.promega.com]
- To cite this document: BenchChem. [Kemptide vs. CREBtide: A Comparative Guide to Protein Kinase A Substrates]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12395102#kemptide-vs-crebtide-as-pka-substrates-kinetics-comparison]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com





